Rilpivirin-d6
Übersicht
Beschreibung
Rilpivirine-d6 is the deuterium labeled Rilpivirine . It is used to treat human immunodeficiency virus (HIV) infection . This medicine is usually given to patients who have not received any HIV treatment in the past . Rilpivirine is a non-nucleoside reverse transcriptase inhibitor .
Synthesis Analysis
An efficient and practical microwave-promoted method has been developed to synthesize rilpivirine using less toxic organic reagents and low boiling solvents . The last step’s reaction time decreased from 69 h to 90 min through this optimized synthetic procedure, and the overall yield improved from 18.5 to 21% .Molecular Structure Analysis
The molecular formula of Rilpivirine-d6 is C22H18N6 . It has a molecular weight of 372.5 g/mol . The IUPAC name is 4- [ [4- [4- [ ( E )-2-cyanoethenyl]-2,6-bis (trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile .Chemical Reactions Analysis
Rilpivirine-d6 is intended for use as an internal standard for the quantification of rilpivirine by GC- or LC-MS . It inhibits growth of wild-type HIV with an EC 50 value of 0.51 nM . It is active against NNRTI-resistant HIV strains with EC 50 values of less than 1 nM for L100I, K103N, V106A, G190A, and G190S mutants in vitro .Physical and Chemical Properties Analysis
Rilpivirine-d6 has a molecular weight of 372.5 g/mol . It has a XLogP3-AA of 4.5, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are 372.19695508 g/mol . Its topological polar surface area is 97.4 Ų . It has 28 heavy atoms . It has 6 isotope atoms .Wissenschaftliche Forschungsanwendungen
Potenzielle Therapie für Blasenkrebs
Rilpivirin (RPV), zusammen mit Darunavir (DRV) und Etravirin (ETV), wurde hinsichtlich seiner therapeutischen Wirksamkeit gegen UM-UC-5-Blasenkrebszellen untersucht . Die Forschung zielte darauf ab, dem dringenden Bedarf an innovativen Behandlungen in der Blasenkrebsforschung gerecht zu werden. RPV zeigte eine signifikante Potenz mit einem niedrigsten IC 50 von 9,6 µM . Bemerkenswerterweise war ein signifikanter synergistischer Effekt in der Kombination von ETV und RPV erkennbar, insbesondere bei 48 und 72 h für niedrige Konzentrationen . Diese präklinische Untersuchung unterstreicht das vielversprechende therapeutische Potenzial von RPV und deutet auf Möglichkeiten zur Wiederverwendung in der Blasenkrebstherapie hin .
Point-of-Care-Assay für Medikamentenkonzentrationen im Vollblut
HIV-Prävention und -behandlung mit injizierbarem Cabotegravir und/oder Rilpivirin, die alle 4 bis 8 Wochen verabreicht werden, ist eine attraktive Alternative zur täglichen Therapie . Es wurde gezeigt, dass ein Miniatur-Massenspektrometer-basierter Point-of-Care-Assay diese Medikamentenkonzentrationen im Vollblut beurteilen kann . Die Assay-Durchlaufzeit beträgt weniger als 4 Minuten, und es wurden starke lineare Beziehungen zwischen MS/MS-Antworten und Konzentration hergestellt . Die Geschwindigkeit, Portabilität, der geringe Stromverbrauch und die Spezifität, die das Miniaturinstrument bietet, machen es zu einer geeigneten Plattform für die Messung von Medikamentenkonzentrationen in einer Arztpraxis unter Verwendung kleiner Volumina von Patientenblut
Wirkmechanismus
Target of Action
Rilpivirine-d6, like its parent compound Rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of Rilpivirine-d6 is the reverse transcriptase enzyme of the HIV-1 virus .
Mode of Action
Rilpivirine-d6 binds to reverse transcriptase, a key enzyme in the life cycle of HIV-1 . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, effectively inhibiting HIV-1 replication . The internal conformational flexibility of Rilpivirine-d6 and the plasticity of its interacting binding site give it a very high potency and reduce the chance of resistance compared to other NNRTIs .
Biochemical Pathways
Rilpivirine-d6 affects the HIV-1 replication pathway by inhibiting the reverse transcriptase enzyme . This inhibition disrupts the viral life cycle, preventing the conversion of viral RNA into DNA and subsequent integration into the host genome .
Pharmacokinetics
Rilpivirine-d6, like Rilpivirine, is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . The pharmacokinetics of Rilpivirine-d6 are expected to be similar to those of Rilpivirine, which has a long elimination half-life with intramuscular administration, reaching 13–28 weeks . This long half-life allows for infrequent dosing, improving patient adherence .
Result of Action
The molecular and cellular effects of Rilpivirine-d6’s action include the inhibition of HIV-1 replication, leading to a decrease in viral load . At high concentrations, Rilpivirine has been observed to cause an anti-adipogenic and pro-inflammatory response pattern .
Action Environment
The action of Rilpivirine-d6 can be influenced by environmental factors such as the presence of other drugs. Due to cytochrome P450 3A4 enzyme induction or gastric pH increase, Rilpivirine cannot be coadministered with a number of other drugs . Furthermore, Rilpivirine should be used with caution when coadministered with a drug with a known risk for torsade de pointes .
Safety and Hazards
Zukünftige Richtungen
Long-acting cabotegravir plus rilpivirine is a novel alternative to oral antiretrovirals, with the potential to improve adherence and quality of life in people with HIV . Its long half-life suggests the potential for monthly dosing via nonoral routes, with promising early results from studies of a long-acting injectable formulation .
Biochemische Analyse
Biochemical Properties
Rilpivirine-d6, like its parent compound Rilpivirine, interacts with the enzyme reverse transcriptase, a key enzyme in the life cycle of HIV . It binds to reverse transcriptase and blocks RNA and DNA-dependent DNA polymerase activities, inhibiting the replication of HIV .
Cellular Effects
Rilpivirine-d6 has demonstrated a hepatoprotective effect in several animal models of chronic liver injury . It is related to its antifibrogenic and apoptotic action in hepatic stellate cells . It is also active against both wild-type and NNRTI-resistant strains of HIV due to flexibility at the NNRTI binding site of HIV-1 reverse transcriptase .
Molecular Mechanism
Rilpivirine-d6 exerts its effects at the molecular level by binding to the reverse transcriptase enzyme, thereby blocking the RNA and DNA-dependent DNA polymerase activities . This inhibits the replication of HIV, preventing the virus from multiplying and reducing the viral load in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, Rilpivirine-d6 exhibits sustained plasma concentrations when administered intramuscularly . The long elimination half-life with intramuscular administration reaches 13–28 weeks for Rilpivirine .
Metabolic Pathways
Rilpivirine-d6 is predominantly metabolized by CYP3A4 and CYP3A5 to the hydroxylated metabolites . Therefore, it is susceptible to drug-drug interactions with inhibitors, and particularly inducers of these drug-metabolizing enzymes .
Subcellular Localization
The subcellular localization of Rilpivirine-d6 is not explicitly reported in the literature. Given its function as a reverse transcriptase inhibitor, it is likely to be found in the vicinity of this enzyme, which is located in the cytoplasm and nucleus of the cell where viral replication occurs .
Eigenschaften
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-bis(trideuteriomethyl)anilino]pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOMRUWOWDFLG-XDMLVRQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692874 | |
Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312424-26-2 | |
Record name | 4-[(4-{4-[(E)-2-Cyanoethenyl]-2,6-bis[(~2~H_3_)methyl]anilino}pyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10692874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.